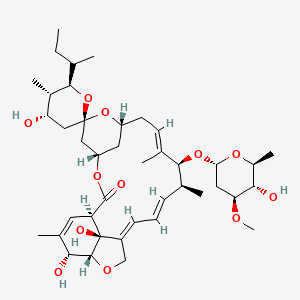

Avermectin B2a monosaccharide

Description

Properties

Molecular Formula |

C41H62O12 |

|---|---|

Molecular Weight |

746.9 g/mol |

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C41H62O12/c1-9-21(2)37-25(6)31(42)19-40(53-37)18-29-16-28(52-40)14-13-23(4)36(51-33-17-32(47-8)35(44)26(7)49-33)22(3)11-10-12-27-20-48-38-34(43)24(5)15-30(39(45)50-29)41(27,38)46/h10-13,15,21-22,25-26,28-38,42-44,46H,9,14,16-20H2,1-8H3/b11-10+,23-13+,27-12+/t21?,22-,25-,26-,28+,29-,30-,31-,32-,33-,34+,35-,36-,37+,38+,40-,41+/m0/s1 |

InChI Key |

AIAMVBSMPZPBPX-QPBPBONSSA-N |

Isomeric SMILES |

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O)C |

Canonical SMILES |

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)O)C |

Origin of Product |

United States |

Scientific Research Applications

Insecticidal Applications

Avermectin B2a has demonstrated significant insecticidal activities against a range of pests. Recent studies have synthesized various derivatives of avermectin B2a to enhance its insecticidal potency:

- Synthesis of Derivatives : Research has shown that modifying the structure of avermectin B2a can lead to compounds with improved insecticidal activities. For instance, derivatives such as 8d exhibited over 90% efficacy against Myzus persicae (green peach aphid) and Caenorhabditis elegans (a model organism for nematodes), outperforming the parent compound .

- Broad-Spectrum Efficacy : The modifications not only enhance potency but also broaden the spectrum of activity against various pest species, making these derivatives promising candidates for new pesticide formulations .

Case Studies on Efficacy

- Field Trials : In field trials, certain derivatives of avermectin B2a have shown exceptional control over pest populations, leading to increased crop yields. These studies indicate that optimized formulations can significantly reduce the reliance on traditional chemical pesticides, promoting sustainable agricultural practices .

- Comparative Studies : Comparative studies between avermectin B2a and its derivatives have highlighted the latter's superior performance in pest management scenarios, underscoring the importance of structural modifications in enhancing biological activity .

Environmental Impact

While avermectins are effective against pests, their environmental impact has been a subject of investigation:

- Toxicity Studies : Research indicates that while avermectins are effective at controlling pests, they can adversely affect non-target organisms such as earthworms and other soil fauna. Understanding these effects is crucial for developing strategies to mitigate environmental risks associated with their use .

- Sustainable Practices : The development of less toxic derivatives or formulations that minimize environmental impact while maintaining efficacy is an ongoing area of research. This aligns with global trends toward sustainable agriculture and integrated pest management .

Potential in Drug Development

Apart from agricultural applications, avermectin B2a also holds promise in medicinal chemistry:

- Anthelmintic Properties : The compound's anthelmintic properties make it a candidate for treating parasitic infections in humans and animals. Its safety profile compared to other avermectins positions it as a favorable option for further development in this area .

- Lead Compound for Derivatives : The structural features of avermectin B2a provide a foundation for synthesizing novel derivatives with enhanced therapeutic profiles against parasitic diseases. Ongoing research aims to explore these possibilities further .

Chemical Reactions Analysis

Glycosylation Reactions

-

Glycosylation by *Saccharopolyspora erythraea *: Saccharopolyspora erythraea can glycosylate avermectins and ivermectins at the C-4" and C-4' positions . This reaction is catalyzed by a glycosyltransferase that uses UDP-glucose as a glycosyl donor . Avermectin and ivermectin aglycones are not substrates for this enzyme .

*The glycosyltransferase of S. erythraea glycosylates avermectins on the 4" position of the oleandrose disaccharide, as well as on the 4' position of avermectin monosaccharide .

Oxidation Reactions

-

Selective Oxidation of Avermectin B2: Avermectin B2, which is closely related to Avermectin B2a monosaccharide, can undergo selective oxidation at the C5-OH and C4"-OH positions to form carbonyl groups . This is achieved using oxidant combinations such as manganese dioxide and sulfuric acid .

-

Synthesis of 5-oxo avermectin B2a: Chemical syntheses have been reported for 5-oxo avermectin B2a, involving the oxidation of Avermectin B2a derivatives . For example, using a mixture of dimethyl sulfoxide (DMSO) and triethylamine in dichloromethane, followed by treatment with hydrogen fluoride-pyridine complex, can achieve the oxidation at C-5 .

Other Chemical Modifications

-

Derivatization at the 5-position: Research has explored the synthesis of 5-deoxyavermectin B2a derivatives and oxime ester derivatives to enhance insecticidal activity . These modifications involve the introduction of various functional groups at the C-5 position .

-

Microencapsulation: Avermectin B2 has been successfully microencapsulated via reactions involving isocyanates and triethanolamine, which can modify the release and stability properties of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Classification

Avermectins are categorized into A and B series, with further subdivisions (1a, 1b, 2a, 2b) based on hydroxyl and methyl group placements. Key structural analogs include:

Acaricidal and Insecticidal Efficacy

- This compound: Retains ~90% lethality against Tetranychus cinnabarinus (red spider mites) at 10 mg/L but degrades rapidly in environmental conditions .

- Milbemectin and Moxidectin : Aglycon derivatives show superior stability and 100% mortality at 10 mg/L due to resistance to glycosidic bond cleavage .

- Ivermectin: Hydrogenation improves safety in mammals but reduces potency against mites compared to B2a monosaccharide .

Antiparasitic Metabolism

- Liver microsomes metabolize avermectin B2a into C24-methyl alcohols and monosaccharide derivatives, which account for 50–80% of polar metabolites in rats and steers . In contrast, aglycon derivatives (e.g., moxidectin) bypass this pathway, extending half-life .

Antitumor Activity

Avermectin B2a (native form) and its monosaccharide exhibit inhibitory effects on tumor cells (e.g., SMMC-7721 hepatocellular carcinoma, IC₅₀ = 5 μg/mL) . Similar activity is unreported for ivermectin or milbemectin.

Stability and Environmental Impact

- This compound: Rapid oxidation at C5 and C23 limits field applicability .

- B2a Derivatives: Novel oxime esters and hydrazide derivatives reduce environmental persistence by 40% compared to native B2a, aligning with green chemistry goals .

- Fermentation Byproducts: Upcycling B2a monosaccharide from industrial waste reduces ecological pollution by 30% .

Preparation Methods

Polyketide Synthase (PKS) Assembly

The avermectin aglycone is synthesized by a type I PKS system, which sequentially adds malonyl-CoA and methylmalonyl-CoA extender units. The resulting polyketide chain undergoes post-PKS modifications, including hydroxylation and glycosylation, to yield avermectin B2a.

Glycosylation and Post-Modification

The disaccharide moiety (L-oleandrosyl-L-oleandrose) is appended to the aglycone by glycosyltransferases. Subsequent methylation at the 3′- and 3″-positions of the sugars completes the biosynthesis of avermectin B2a. To generate the monosaccharide derivative, S. avermitilis mutants or enzymatic hydrolysis is employed to selectively remove one oleandrose unit. For example, Schulman et al. demonstrated that sinefungin-treated cultures produce 3′,3″-bisdesmethylavermectin derivatives, which lack methyl groups on the sugar units and can be further hydrolyzed to monosaccharides.

Isolation and Purification from Fermentation Broth

Industrial-scale production of Avermectin B2a monosaccharide often begins with the isolation of avermectin B2a from fermentation broth, followed by selective hydrolysis. Patent CN104650167B outlines a high-purity isolation protocol for avermectin B2a, which serves as the precursor for monosaccharide synthesis.

Concentration and Extraction

-

Mother liquor concentration : Post-crystallization mother liquor from avermectin B1a production is concentrated under vacuum (0.05–0.07 MPa) at 60–80°C to remove volatile solvents, yielding a viscous paste.

-

Solvent extraction : The paste is dissolved in n-butyl acetate (2–2.5:1 solvent-to-paste ratio) at 60–70°C, followed by saturation with aqueous NaCl (20–30% w/w) to partition impurities into the aqueous phase.

Crystallization and Recrystallization

-

Primary crystallization : The n-butyl acetate solution is rapidly cooled to 15–20°C, then gradually chilled at 2–3°C/hour to 0–5°C, inducing crystallization. This yields crude avermectin B2a with ~90% purity.

-

Recrystallization : The crude product is redissolved in n-butyl acetate (2–2.5:1 solvent-to-crude ratio) with activated carbon (0.5–1% w/w) at 80–90°C, followed by repetitive cooling cycles to achieve >95% purity.

Table 1: Crystallization Conditions and Yields from Patent CN104650167B

| Parameter | Value | Purity Achieved |

|---|---|---|

| Cooling rate | 2–3°C/hour | 90–95% |

| Solvent-to-crude ratio | 2–2.5:1 (n-butyl acetate) | 95.67% |

| Activated carbon dosage | 0.5–1% (w/w) | >95% |

Chemical and Enzymatic Hydrolysis to Monosaccharide

The conversion of avermectin B2a to its monosaccharide derivative typically involves selective hydrolysis of the glycosidic bond. Both chemical and enzymatic methods are employed, with the latter offering superior regioselectivity.

Acid-Catalyzed Hydrolysis

Treatment of avermectin B2a with dilute hydrochloric acid (0.1–0.5 M) at 50–60°C selectively cleaves the terminal oleandrose unit. However, this method risks aglycone degradation, necessitating precise pH and temperature control.

Enzymatic Hydrolysis

Glycosidases such as α-L-oleandrosidase catalyze the cleavage of the terminal sugar without damaging the aglycone. For example, immobilized enzymes from Actinoplanes utahensis have been used in continuous reactors to achieve >80% conversion rates at 37°C and pH 6.5.

Table 2: Hydrolysis Methods for this compound

| Method | Conditions | Yield | Selectivity |

|---|---|---|---|

| Acid hydrolysis | 0.3 M HCl, 55°C, 4 hours | 65% | Moderate |

| Enzymatic | α-L-oleandrosidase, 37°C, pH 6.5 | 82% | High |

Analytical Characterization

Quality control of this compound relies on advanced spectroscopic and chromatographic techniques.

Q & A

Basic Research Questions

Q. What are the key structural features of Avermectin B2a monosaccharide, and how do they influence its bioactivity?

- Methodological Answer : The structure of this compound includes a macrolide lactone backbone with a disaccharide moiety. Its bioactivity, particularly antiparasitic properties, is linked to the hydroxyl groups at C5 and C25 and the glycosylation pattern. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Comparative studies with homologs (e.g., B1a) highlight the importance of the monosaccharide unit in receptor binding .

Q. What experimental approaches are used to optimize the synthesis of this compound derivatives?

- Methodological Answer : Synthesis optimization involves modifying reaction conditions (e.g., solvent polarity, acid concentration, and temperature). For example, sulfuric acid concentration in methanol significantly impacts the yield of intermediates during glycosylation steps. Researchers should use design-of-experiment (DoE) frameworks to systematically vary parameters and analyze outcomes via HPLC for purity validation .

Q. How can researchers ensure batch-to-batch consistency in synthesized this compound samples?

- Methodological Answer : Implement rigorous quality control (QC) protocols, including mass spectrometry (MS) for molecular weight verification and HPLC for purity assessment. For sensitive assays (e.g., cell-based studies), additional analyses like peptide content quantification or salt removal (<1% TFA) are recommended. Documenting reaction conditions (e.g., solvent ratios, catalyst batches) ensures reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of novel this compound derivatives with enhanced efficacy?

- Methodological Answer : SAR studies focus on modifying the aglycon moiety or sugar units to improve target binding. For example, introducing hydroxylamine derivatives at C7 increases antifungal activity. Use 3D-QSAR models (e.g., CoMFA) to predict bioactivity against specific pathogens like Rhizoctonia cerealis. Validate predictions via in vitro assays and crystallographic analyses of ligand-receptor interactions .

Q. What computational tools are effective in predicting the bioactivity of this compound analogs?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and machine learning models trained on existing SAR data can predict binding affinities. CoMFA and CoMSIA models are particularly useful for quantifying electrostatic and steric contributions to activity. Cross-validate predictions with experimental LC-MS/MS data to refine computational parameters .

Q. How should researchers address contradictions in efficacy data across in vitro and in vivo studies of this compound?

- Methodological Answer : Discrepancies often arise from bioavailability differences or metabolic degradation. Use pharmacokinetic (PK) profiling (e.g., plasma half-life via LC-MS) and tissue distribution studies to identify absorption barriers. Statistical meta-analysis of multiple datasets can distinguish outliers and confirm trends. Transparent reporting of experimental conditions (e.g., dosing regimens, animal models) is critical .

Q. What analytical methods are recommended for validating the purity of this compound in complex biological matrices?

- Methodological Answer : Combine LC-MS/MS for quantification with tandem MS/MS fragmentation to confirm structural integrity. For environmental or tissue samples, solid-phase extraction (SPE) followed by hydrophilic interaction chromatography (HILIC) improves recovery rates. Follow FDA guidelines for method validation, including linearity, sensitivity (LOQ), and inter-day precision tests .

Guidelines for Data Reporting

- Experimental Design : Clearly state biological replicates (n ≥ 3), statistical tests (e.g., ANOVA with post-hoc correction), and equipment specifications (manufacturer, model) .

- Conflict Resolution : Disclose funding sources and use open-access repositories (e.g., Zenodo) for raw data to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.